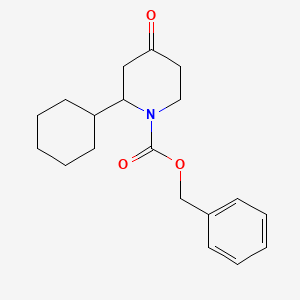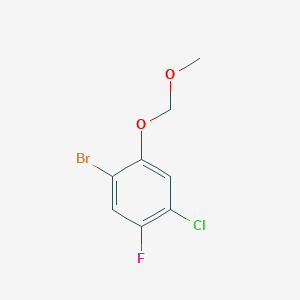
bis(5-fluoro-2,4-dihydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-fluoro-2,4-dihydroxyphenyl)methanone typically involves the reaction of 5-fluoro-2,4-dihydroxybenzaldehyde with appropriate reagents under controlled conditions . One common method includes the use of a Friedel-Crafts acylation reaction, where the aldehyde is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of strong oxidizing agents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of bis(5-fluoro-2,4-dihydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design . Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable scaffold for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its incorporation into polymers and coatings can improve their thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of bis(5-fluoro-2,4-dihydroxyphenyl)methanone involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions . The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- Bis(4-fluorophenyl)methanol
- Bis(2,4-dihydroxyphenyl)methanone
- Bis(5-fluoro-2,4-dihydroxyphenyl)methanol
Uniqueness: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone is unique due to the presence of both fluorine atoms and hydroxyl groups on the benzophenone core . This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
430459-44-2 |
|---|---|
Fórmula molecular |
C13H8F2O5 |
Peso molecular |
282.20 g/mol |
Nombre IUPAC |
bis(5-fluoro-2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8F2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H |
Clave InChI |
XPOHFOREFHRMND-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)O)O)C(=O)C2=CC(=C(C=C2O)O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline](/img/structure/B8743153.png)



![2,2'-[Thiobis(methylene)]bis-1H-benzimidazole](/img/structure/B8743171.png)

![[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B8743184.png)





